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Compound of Interest

Compound Name: (+)-Hydrastine

CAS No.: 29617-43-4

Cat. No.: B119000

Get Quote

Executive Summary
(+)-Hydrastine is a phthalideisoquinoline alkaloid and the unnatural enantiomer of the

abundant plant metabolite (-)-

-hydrastine.[1] While the natural (-)-form is the primary constituent of Goldenseal (Hydrastis
canadensis), the (+)-enantiomer (1S, 9R) exhibits significantly higher pharmacological potency,
specifically as a competitive antagonist at mammalian GABA

receptors (180-fold more potent than its enantiomer). This guide dissects its stereochemical
configuration, spectroscopic signature, and total synthesis.

Chemical Structure & Stereochemistry[2]
Core Skeleton
(+)-Hydrastine belongs to the phthalideisoquinoline class, characterized by a

tetrahydroisoquinoline moiety linked to a phthalide (gamma-lactone) group at the C-1 position.

IUPAC Name: (3S)-6,7-dimethoxy-3-[(5R)-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-

g]isoquinolin-5-yl]-2-benzofuran-1(3H)-one
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Molecular Formula: C

H

NO

[1][2]

Molecular Weight: 383.40 g/mol [1][2]

Stereochemical Configuration
The molecule possesses two chiral centers at C-1 and C-9.[3] The stereochemical relationship

between these centers defines the diastereomer (erythro vs. threo), while the absolute

configuration defines the enantiomer.

Isomer Common Name Configuration Relationship

Target (+)-Hydrastine (1S, 9R) Unnatural Enantiomer

Reference
(-)-

-Hydrastine
(1R, 9S) Natural Enantiomer

Epimer
(-)-

-Hydrastine
(1R, 9R) Diastereomer (Threo)

Epimer
(+)-

-Hydrastine
(1S, 9S) Diastereomer (Threo)

Note: The terms

and

in this class typically refer to the relative stereochemistry. The

-series (including our target) possesses an erythro relationship between H-1 and H-9.
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In solution, (+)-Hydrastine adopts a specific conformation dictated by the steric hindrance

between the phthalide and isoquinoline ring systems.

Ring Fusion: The B/C ring junction is cis-fused.

Dihedral Angle: The C1–C9 bond allows rotation, but the molecule prefers a gauche

conformation, which is observable via NMR coupling constants.
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Figure 1: Stereochemical relationships within the Hydrastine family. The target molecule is the

(1S, 9R) enantiomer.

Spectroscopic Characterization
Since (+)-Hydrastine is the enantiomer of the natural product, its scalar NMR data (in achiral

solvents) is identical to (-)-

-hydrastine. The distinguishing feature is the sign of optical rotation.

Proton NMR ( H NMR) Data
Solvent: CDCl
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, 500 MHz

Position

Chemical Shift
(

, ppm)

Multiplicity

Coupling
Constant (

, Hz)

Assignment

H-1 5.52 Doublet (d) Hz
Phthalide

methine

H-9 4.05 Doublet (d) Hz
Isoquinoline

methine

N-CH 2.56 Singlet (s) - N-Methyl group

OCH 3.84, 3.98 Singlets (s) -
Methoxy groups

(x2)

OCH

O
5.92 Singlet (s) - Methylenedioxy

Ar-H 6.50 - 7.10 Multiplets - Aromatic protons

Key Diagnostic Signal: The coupling constant

Hz is characteristic of the

-isomer (erythro). The

-isomer typically displays a smaller coupling constant (

Hz) or distinct shifts due to the threo conformation.

Physical Properties[1][6]
Melting Point: 132 °C[1][2][4]

Optical Rotation

: +68° (c=1.0, CHCl

) [Note: The natural (-) enantiomer is -68°]
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Solubility: Soluble in chloroform, acetone, and benzene; insoluble in water.

Total Synthesis Protocol (Falck Method)
Because (+)-Hydrastine is not the major natural product, it is best accessed via total synthesis

or resolution of a racemic mixture. The Falck Synthesis (1981) is a definitive pathway utilizing

an intramolecular Passerini reaction to construct the congested C1-C9 bond.

Synthetic Pathway Overview
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Figure 2: Total synthesis pathway via intramolecular Passerini reaction.

Detailed Protocol: Intramolecular Passerini Reaction
This step forms the critical lactone ring and establishes the carbon skeleton.

Reagents:

Lithium methylisocyanide[2]

Opianic acid (3,4-dimethoxy-2-formylbenzoic acid)[1]

3,4-methylenedioxyphenethyl bromide derivative[1]

Step-by-Step Methodology:

Isocyanide Formation: Treat the phenethyl bromide precursor with lithium methylisocyanide

in THF at -78°C to generate the corresponding isocyanide.
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Passerini Condensation: Add Opianic acid (1.0 eq) to the isocyanide solution. The reaction

proceeds via an

-addition of the isocyanide carbon to the aldehyde of opianic acid, followed by acyl
rearrangement.

Conditions: Stir at room temperature for 24 hours under inert atmosphere (Argon).

Workup: Quench with saturated NH

Cl. Extract with CH

Cl

(3x). Wash combined organics with brine, dry over Na

SO

.

Purification: Flash column chromatography (Silica gel, EtOAc/Hexanes gradient) yields the

lactonic amide.

Cyclization: The lactonic amide is dehydrated using POCl

in refluxing acetonitrile to close the isoquinoline ring (Bischler-Napieralski reaction), yielding
the iminium salt.

Stereoselective Reduction: Hydrogenation of the iminium salt using PtO

(Adams' catalyst) in MeOH provides the tetrahydroisoquinoline.

Note: This produces the racemic (

)-

-hydrastine.[5]

Chiral Resolution: To obtain pure (+)-Hydrastine, resolve the racemate using (+)-tartaric acid

crystallization. The (+)-isomer tartrate salt crystallizes out preferentially in specific solvent

systems (typically MeOH/Acetone).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.bioaustralis.com/product/hydrastine/
https://www.benchchem.com/product/b119000/docs?utm_src=pdf-body#technical-guide-chemical-structure-and-stereochemistry-of-hydrastine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b119000?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pharmacological Mechanism of Action[9]
(+)-Hydrastine is a potent neurotoxin and convulsant, acting as a competitive antagonist at the

GABA

receptor.[1][2][3]

Target: GABA

Receptor (Chloride channel complex).

Site: Bicuculline-sensitive site on the

-subunit.

Mechanism: It sterically blocks the binding of the inhibitory neurotransmitter GABA (gamma-

aminobutyric acid). This prevents the opening of Cl

channels, inhibiting hyperpolarization and leading to neuronal hyperexcitability.

Potency: The (1S, 9R) configuration allows for optimal binding affinity, making it ~180x more

potent than the natural (1R, 9S) enantiomer.
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Figure 3: Mechanism of Action for (+)-Hydrastine at the GABAergic synapse.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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